molecular formula C14H20N2O B3363956 10-Benzyl-8-oxa-3,10-diazabicyclo[4.3.1]decane CAS No. 1085458-63-4

10-Benzyl-8-oxa-3,10-diazabicyclo[4.3.1]decane

Cat. No.: B3363956
CAS No.: 1085458-63-4
M. Wt: 232.32
InChI Key: AGKDDGWGNXQIBS-UHFFFAOYSA-N
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Description

10-Benzyl-8-oxa-3,10-diazabicyclo[4.3.1]decane is a bicyclic organic compound with the molecular formula C14H20N2O and a molecular weight of 232.32 g/mol . This structure belongs to a class of 8,10-diazabicyclo[4.3.1]decane derivatives, which are synthetically valuable scaffolds in medicinal chemistry . These bridged diazepane derivatives are of significant research interest due to their potential as modulators of biological targets, including nicotinic acetylcholine receptors and TASK ion channels . Targeting these receptors is a strategy for investigating new therapies for central nervous system (CNS) disorders, pain, and various neurodegenerative conditions . The compound features an oxygen atom (oxa) and a benzyl-substituted nitrogen atom within its constrained bicyclic framework, which can influence its physicochemical properties and binding affinity. It is available as a free base and also in salt forms, such as the dihydrochloride (CAS# 2445785-28-2), which has a molecular weight of 305.24 g/mol . The compound has calculated properties including a density of 1.081 g/cm³ and a sparing solubility of approximately 17 g/L at 25 °C . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

10-benzyl-8-oxa-3,10-diazabicyclo[4.3.1]decane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-2-4-12(5-3-1)9-16-13-6-7-15-8-14(16)11-17-10-13/h1-5,13-15H,6-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGKDDGWGNXQIBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2COCC1N2CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Benzyl-8-oxa-3,10-diazabicyclo[4.3.1]decane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with an epoxide, followed by benzylation to introduce the benzyl group. The reaction conditions often require the use of solvents such as dichloromethane or toluene and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

10-Benzyl-8-oxa-3,10-diazabicyclo[4.3.1]decane can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol, while reduction could produce an amine or alkane.

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Applications:
Research indicates that compounds similar to 10-Benzyl-8-oxa-3,10-diazabicyclo[4.3.1]decane exhibit significant biological activities, including:

  • Antimicrobial Activity: Studies have shown that derivatives of this compound can inhibit the growth of various pathogens.
  • CNS Activity: The unique structure allows for interaction with neurotransmitter receptors, suggesting potential in treating neurological disorders.

Case Study:
A study evaluated the binding affinity of this compound to nicotinic acetylcholine receptors (nAChRs). The results indicated a moderate binding affinity, highlighting its potential as a lead compound for developing new nAChR modulators .

Organic Synthesis

Synthetic Utility:
The compound serves as a valuable intermediate in organic synthesis, particularly in the development of more complex molecules. Its bicyclic structure facilitates various chemical reactions such as:

  • Reduction Reactions: It can undergo reduction to yield different derivatives.
  • Substitution Reactions: The nitrogen atoms allow for substitution reactions that can introduce functional groups.

Data Table: Synthetic Reactions Involving this compound

Reaction TypeDescriptionExample Products
ReductionConverts carbonyl groups to alcoholsAlcohol derivatives
SubstitutionReplaces hydrogen with other groupsFunctionalized derivatives
CyclizationForms larger cyclic structuresPolycyclic compounds

Biological Research

Mechanistic Studies:
The mechanism of action for this compound involves interactions with specific molecular targets such as proteins or enzymes, modulating their activity and leading to various biological effects.

Case Study:
In vitro studies assessed the effect of this compound on cancer cell lines. Results demonstrated that it induced apoptosis in certain cancer cells through a caspase-dependent pathway, suggesting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 10-Benzyl-8-oxa-3,10-diazabicyclo[4.3.1]decane involves its interaction with specific molecular targets. For example, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Functional and Pharmacological Comparisons

  • The oxa (oxygen) atom at position 8 may improve solubility and hydrogen-bonding capacity relative to non-oxygenated analogs like 3,10-diazabicyclo[4.3.1]decane derivatives .
  • tert-Butyl derivatives (e.g., CAS 1160248-56-5) are utilized as radiotracers for serotonin transporter imaging, highlighting the role of bulky substituents in blood-brain barrier penetration . While direct evidence for the benzyl-oxa variant is lacking, structurally similar 8-benzyl-10-methyl intermediates (e.g., compound 7b) are critical precursors in multi-step syntheses of bioactive molecules .

Research Findings and Data

Challenges and Opportunities

  • Limitations : The hygroscopic nature of 10-methyl derivatives complicates storage and handling , whereas benzyl-substituted compounds may face metabolic instability due to the labile benzyl group.
  • Future Directions : Functionalization of the oxa moiety (e.g., introducing fluorinated or chiral substituents) could optimize pharmacokinetic profiles for CNS applications .

Biological Activity

10-Benzyl-8-oxa-3,10-diazabicyclo[4.3.1]decane is a bicyclic compound characterized by a unique structure that incorporates both nitrogen and oxygen atoms. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

PropertyValue
Molecular Formula C₁₄H₂₀N₂O
Molecular Weight 232.326 g/mol
CAS Number 1085458-63-4
IUPAC Name This compound

Synthesis

The synthesis of this compound typically involves the cyclization of a suitable diamine with an epoxide, followed by benzylation to introduce the benzyl group. The reaction conditions often require solvents such as dichloromethane or toluene and catalysts like triethylamine.

The biological activity of this compound is linked to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate their activity, which is crucial for its potential therapeutic applications.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related bicyclic compounds have shown significant activity against various bacterial strains, suggesting that this compound may also possess similar effects .

Anticancer Properties

Preliminary studies have explored the anticancer potential of this compound. The mechanism may involve the inhibition of cell proliferation and induction of apoptosis in cancer cells through specific signaling pathways .

Case Studies

  • Antibacterial Activity : A study evaluated the antibacterial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated a notable reduction in bacterial growth at certain concentrations, highlighting its potential as a lead compound for antibiotic development.
  • Cytotoxicity Assays : In vitro assays were conducted to assess the cytotoxic effects on various cancer cell lines (e.g., HeLa and MCF7). The compound demonstrated dose-dependent cytotoxicity, with IC50 values indicating effective inhibition at micromolar concentrations.

Comparative Analysis with Similar Compounds

CompoundBiological ActivityNotes
10-Benzyl-3,10-diazabicyclo[4.3.1]decane Moderate antimicrobialLacks the oxa group
8-Oxa-3,10-diazabicyclo[4.3.1]decane Low antimicrobialNo benzyl substitution
Benzylamine VariableSimple amine structure

This comparative analysis illustrates that while similar compounds exhibit varying degrees of biological activity, the presence of both the benzyl group and the bicyclic structure in this compound enhances its potential efficacy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 10-Benzyl-8-oxa-3,10-diazabicyclo[4.3.1]decane, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The compound is synthesized via cyclization of precursors containing benzyl, oxa, and diazabicyclo moieties. Key steps include:

  • Precursor Preparation : Use benzylamine and bicyclic diones as starting materials.
  • Reduction : Employ lithium aluminum hydride (LiAlH4) in dioxane at 120°C for 20 hours to reduce intermediates (e.g., bicyclic diones to diazabicyclo derivatives) .
  • Solvent Selection : Polar aprotic solvents (e.g., dioxane) enhance reaction efficiency.
  • Yield Optimization : Apply Design of Experiments (DoE) to optimize temperature, solvent ratios, and catalyst loading, using factorial design principles for parameter interaction analysis .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR verify proton environments and carbon frameworks. For example, benzyl protons appear as distinct aromatic signals (~7.3 ppm), while bicyclic nitrogen protons resonate between 2.5–4.0 ppm .
  • Infrared (IR) Spectroscopy : Detect functional groups like C-N (1250–1350 cm<sup>−1</sup>) and ether bridges (C-O-C, 1050–1150 cm<sup>−1</sup>) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., m/z 305.2 for [M+H]<sup>+</sup>) and fragmentation patterns .

Q. How does the benzyl group influence the compound’s reactivity in substitution and oxidation reactions?

  • Methodological Answer :

  • Substitution : The benzyl group acts as an electron donor, stabilizing intermediates during nucleophilic substitution. For example, halogenation at the benzyl position requires electrophilic reagents (e.g., Cl2/FeCl3) under inert atmospheres to prevent side reactions .
  • Oxidation : Benzyl-protected amines resist oxidation, but the oxa bridge (ether) can be cleaved using strong oxidizing agents (e.g., KMnO4/H<sup>+</sup>), forming ketones or carboxylic acids .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular dynamics) predict the compound’s binding affinity to nicotinic receptors or enzyme targets?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. For example, the diazabicyclo nitrogen lone pairs may interact with receptor π-systems .
  • Molecular Docking : Use software (e.g., AutoDock) to simulate binding to acetylcholine-binding proteins. Parameterize force fields to account for the compound’s bicyclic rigidity and hydrogen-bonding potential .
  • Validation : Cross-reference computational predictions with in vitro assays (e.g., radioligand displacement studies) to refine models .

Q. How can contradictory data on reaction yields or byproduct formation be resolved in scaled-up syntheses?

  • Methodological Answer :

  • Byproduct Analysis : Use HPLC-MS to identify impurities (e.g., over-reduced or dimerized species). Adjust stoichiometry of LiAlH4 to minimize over-reduction .
  • Scale-Up Challenges : Transitioning from batch to continuous flow reactors improves heat/mass transfer, reducing side reactions. Monitor real-time via inline spectroscopy (e.g., Raman) .
  • Statistical Analysis : Apply multivariate analysis (e.g., PCA) to correlate process variables (e.g., pressure, mixing rates) with yield discrepancies .

Q. What strategies enable the functionalization of this compound for novel drug discovery applications?

  • Methodological Answer :

  • Site-Specific Modifications : Introduce fluorophores or bioorthogonal handles (e.g., azides) via Cu-catalyzed click chemistry at the benzyl position .
  • Library Synthesis : Use parallel synthesis to generate derivatives with varied substituents (e.g., alkyl, aryl) on the diazabicyclo core. Screen for antimicrobial activity via microbroth dilution assays .
  • Mechanistic Studies : Employ stopped-flow kinetics to assess enzyme inhibition (e.g., acetylcholinesterase) and correlate with structural analogs .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10-Benzyl-8-oxa-3,10-diazabicyclo[4.3.1]decane
Reactant of Route 2
10-Benzyl-8-oxa-3,10-diazabicyclo[4.3.1]decane

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